2-Cyano Loratadine
Description
BenchChem offers high-quality 2-Cyano Loratadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano Loratadine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAIAHEAGWRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652531 | |
| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860010-31-7 | |
| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Synthesis of a Second-Generation Antihistamine
An In-Depth Technical Guide to the Synthesis of Loratadine from 2-Cyano-3-methylpyridine
Loratadine is a potent, long-acting, second-generation antihistamine widely used in the treatment of allergic rhinitis and urticaria.[1] Its key therapeutic advantage lies in its high selectivity for peripheral histamine H1 receptors, which minimizes the sedative effects commonly associated with first-generation antihistamines.[1][2] The organic synthesis of Loratadine, a complex tricyclic molecule, involves several strategic steps, and various routes have been developed to optimize yield, purity, and industrial scalability.[1][2]
This guide provides a detailed technical overview of a prevalent and industrially relevant synthetic pathway that commences with 2-cyano-3-methylpyridine.[2][3] This route is notable for its relatively mild conditions and effective control over the formation of by-products.[1][2] It is important to clarify a point of nomenclature: the starting material, 2-cyano-3-methylpyridine, contains a nitrile (cyano) group that is ultimately transformed during the synthesis. The final drug molecule, Loratadine (chemical name: Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate), does not contain a cyano group.[5] This guide will first detail the primary synthesis of Loratadine and then briefly address the synthesis of a related derivative, 2-Cyano-Loratadine, which has been identified as a potential impurity in certain formulations.[6]
Part 1: Core Synthesis of Loratadine
The transformation of 2-cyano-3-methylpyridine into Loratadine is a multi-step process that strategically builds the complex tricycle and installs the necessary piperidine side chain. The overall workflow is designed to sequentially construct the key bonds and functional groups, culminating in the final active pharmaceutical ingredient.
Overall Synthetic Pathway
The synthesis can be logically segmented into six principal stages:
-
Protection and Activation via Ritter Reaction: The cyano group of the starting material is converted into an N-tert-butyl amide.
-
Benzylic Alkylation: A 3-chlorobenzyl group is attached to the methyl group of the pyridine ring.
-
Nitrile Reformation: The amide is dehydrated to regenerate the cyano functionality.
-
Grignard Addition: The piperidine ring is introduced via a Grignard reaction, forming a key ketone intermediate.
-
Intramolecular Cyclization: An acid-catalyzed cyclization reaction forms the central seven-membered ring.
-
N-Carbethoxylation: The N-methyl group on the piperidine is replaced with an ethyl carbamate group to yield Loratadine.
Caption: Overall synthetic workflow for Loratadine from 2-Cyano-3-methylpyridine.
Mechanistic Analysis and Experimental Protocols
Causality: The initial step serves a dual purpose. Firstly, the Ritter reaction converts the nitrile of 2-cyano-3-methylpyridine into an N-tert-butyl amide, which protects it from reacting with the strong base in the subsequent step.[2][7] Secondly, this transformation enhances the acidity of the protons on the adjacent methyl group, facilitating its deprotonation and subsequent alkylation.[2] The use of sulfuric acid as a catalyst is crucial for protonating the nitrile, making it susceptible to nucleophilic attack by tert-butyl alcohol.[1]
Experimental Protocol:
-
To a stirred solution of acetic acid and water in a three-neck flask, add concentrated sulfuric acid at normal temperature.
-
Add the starting material, 2-cyano-3-methylpyridine, and stir while heating to approximately 60°C.
-
Slowly add tert-butyl alcohol dropwise to the mixture.
-
Maintain the reaction temperature at 70-80°C with continuous stirring until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, cool the mixture and carefully pour it into ice water, followed by neutralization with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain N-(tert-butyl)-3-methylpicolinamide (Intermediate II).[7]
Causality: This step constructs the carbon skeleton by attaching the m-chlorobenzyl moiety. A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is required to deprotonate the activated methyl group, forming a resonance-stabilized carbanion.[7][8] This carbanion then acts as a nucleophile, attacking m-chlorobenzyl chloride in a standard SN2 reaction to form the C-C bond. The reaction is conducted at low temperatures (0-5°C) to control exothermicity and minimize side reactions.[7]
Experimental Protocol:
-
Dissolve N-(tert-butyl)-3-methylpicolinamide (Intermediate II) in a dry, aprotic solvent like tetrahydrofuran (THF) in a flask under an inert nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add n-BuLi via syringe, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring for a short period to ensure complete anion formation.
-
Slowly add m-chlorobenzyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0-5°C until completion.
-
Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-butyl)-3-(2-(3-chlorophenyl)ethyl)picolinamide (Intermediate III).[7]
Causality: To proceed with the Grignard reaction, the nitrile functionality must be restored. Phosphorus oxychloride (POCl₃) is an effective dehydrating agent that converts the secondary amide back into a nitrile.[3][7] This step is essential as the Grignard reagent in the next stage is intended to react with the nitrile, not an amide.
Experimental Protocol:
-
Charge a reaction vessel with N-(tert-butyl)-3-(2-(3-chlorophenyl)ethyl)picolinamide (Intermediate III) and phosphorus oxychloride (POCl₃).
-
Heat the mixture to 60-120°C and maintain it until the conversion is complete.
-
Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent to obtain 3-(2-(3-chlorophenyl)ethyl)-2-cyanopyridine (Intermediate IV).[7]
Causality: This is a critical step where the piperidine moiety is introduced. A Grignard reagent, prepared from 4-chloro-N-methylpiperidine and magnesium, adds to the electrophilic carbon of the nitrile group. The resulting imine-magnesium salt is then hydrolyzed during workup to yield the key ketone intermediate. This reaction effectively transforms the cyano group into the carbonyl group required for the subsequent cyclization.[7][8]
Experimental Protocol:
-
Prepare the Grignard reagent by reacting 4-chloro-N-methylpiperidine with magnesium turnings in dry THF.
-
In a separate flask under nitrogen, dissolve 3-(2-(3-chlorophenyl)ethyl)-2-cyanopyridine (Intermediate IV) in dry THF.
-
Slowly add the solution of Intermediate IV to the prepared Grignard reagent.
-
Heat the reaction mixture to 30-60°C to drive the reaction to completion.
-
After the reaction is complete, cool the mixture and hydrolyze it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic phase, and concentrate to yield methanone (Intermediate V).[7]
Causality: This step forms the central seven-membered ring of the Loratadine core structure through an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type) reaction. A strong acid, typically sulfuric acid, is used to protonate the ketone, generating a carbocationic species.[7] This electrophile is then attacked by the electron-rich chlorophenyl ring, leading to cyclization. Boric acid is sometimes added as it can facilitate the reaction.[7] Some methods employ superacids like trifluoromethanesulfonic acid to achieve this transformation, though newer methods favor more economical options.[9]
Experimental Protocol:
-
In a reaction vessel, carefully add sulfuric acid, optionally with boric acid.
-
Slowly add the ketone (Intermediate V) to the acid mixture with stirring.
-
Heat the reaction to 100-120°C and hold for several hours.
-
Cool the mixture and pour it into a beaker of ice and water.
-
Basify the aqueous solution to a pH of 8-9 and extract the product with ethyl acetate.[4]
-
Dry the organic layer and remove the solvent. The crude product can be purified by crystallization from a solvent like hexane to give 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][4]cyclohepta[1,2-b]pyridine.[4][7]
Causality: The final step modifies the piperidine side chain. The N-methyl group is replaced by an ethyl carbamate group. This is achieved by reacting the tricyclic intermediate with ethyl chloroformate. The reaction proceeds via a mechanism similar to the von Braun reaction, where the tertiary amine attacks the ethyl chloroformate, leading to the cleavage of the N-methyl bond and the formation of the more stable carbamate.
Experimental Protocol:
-
Dissolve the tricyclic intermediate in a solvent such as toluene under a nitrogen atmosphere. A base like diisopropylethylamine may be added.[10]
-
Heat the solution to 60-65°C.
-
Slowly add ethyl chloroformate and maintain the temperature at 70-75°C for 1-2 hours.[4][10]
-
Cool the mixture, wash with water, and adjust the pH to 5.0-5.5 with hydrochloric acid.
-
Separate the organic phase, wash it again with water, and remove the solvent under vacuum.
-
The residue is purified by crystallization from acetonitrile to yield the final product, Loratadine.[4]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 2-Cyano-3-methylpyridine | H₂SO₄, t-BuOH, Acetic Acid | Water/AcOH | 70-80°C | High |
| 2 | Intermediate II | n-BuLi, m-chlorobenzyl chloride | THF | 0-5°C | Good |
| 3 | Intermediate III | POCl₃ | Neat | 60-120°C | High |
| 4 | Intermediate IV | N-methyl-4-piperidylmagnesium chloride | THF | 30-60°C | Good |
| 5 | Intermediate V | H₂SO₄, H₃BO₃ | Neat | 100-120°C | ~80%[4] |
| 6 | Tricyclic Intermediate | Ethyl Chloroformate, DIPEA | Toluene | 70-75°C | ~90%[4] |
Part 2: Synthesis of the 2-Cyano Loratadine Derivative
As previously noted, "2-Cyano Loratadine" is not the primary drug but a related compound that can be formed as an impurity, particularly in syrup formulations.[6] Its synthesis does not start from 2-cyano-3-methylpyridine but rather from Loratadine itself.
Synthetic Rationale: The introduction of a cyano group onto the electron-deficient pyridine ring of Loratadine requires activation of the ring. This is achieved by N-oxidation of the pyridine nitrogen, followed by conversion to a good leaving group (e.g., an N-methoxy salt). Subsequent nucleophilic attack by a cyanide source (e.g., KCN or TMSCN) introduces the nitrile at the 2- or 4-position.[6]
Caption: Synthetic pathway to the 2-Cyano Loratadine derivative from Loratadine.
Brief Protocol Outline:
-
N-Oxidation: Loratadine is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form Loratadine N-oxide.
-
Activation: The N-oxide is then reacted with an activating agent such as dimethyl sulfate to form the corresponding N-methoxypyridinium salt.
-
Cyanation: The activated salt is treated with a cyanide source. The cyanide ion attacks the pyridine ring, predominantly at the 2-position, to yield a mixture of 2-cyano and 4-cyano derivatives, which can be separated chromatographically.[6]
Conclusion
The synthesis of Loratadine from 2-cyano-3-methylpyridine is a robust and well-documented process that showcases several key organic transformations. From the strategic protection and activation via the Ritter reaction to the critical C-C bond formations through alkylation and Grignard addition, and finally the elegant intramolecular cyclization, the pathway provides an efficient route to this important pharmaceutical agent. Understanding the causality and mechanistic underpinnings of each step is crucial for process optimization, impurity control, and scaling for industrial production. While the term "2-Cyano Loratadine" may be a misnomer for the final drug, the synthesis of this specific derivative from the parent drug highlights important considerations in stability and impurity profiling during drug development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 4. A Process For The Production Of Loratadine [quickcompany.in]
- 5. 79794-75-5|Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 8. allindianpatents.com [allindianpatents.com]
- 9. Preparation method of loratadine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Loratadine synthesis - chemicalbook [chemicalbook.com]
The Biological & Medicinal Evolution of Cyano-Substituted Loratadine Analogues
[1]
Executive Summary
Loratadine, a second-generation tricyclic antihistamine, has long served as a cornerstone in the management of allergic rhinitis and urticaria due to its potent, selective peripheral H1 receptor antagonism.[1][2][3][4][5] However, recent medicinal chemistry campaigns have sought to expand the biological utility of the benzocycloheptapyridine scaffold beyond simple histamine blockade.[1]
This technical guide analyzes a specific and potent subclass of these modifications: Cyano-substituted Loratadine Analogues , with a primary focus on Cyanoguanidine derivatives . Unlike the parent compound, which is strictly an anti-allergic agent, these cyano-functionalized analogues have demonstrated unexpected antineoplastic (antitumor) and enhanced anti-inflammatory properties.[1] This guide details the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for evaluating these novel chemical entities.[1]
Medicinal Chemistry Rationale: The Cyano-Modification
The introduction of a nitrile (cyano) group or a cyanoguanidine moiety into the loratadine scaffold is not merely a structural variation; it is a strategic maneuver to alter the pharmacophore's electronic and solubility profile.[1]
Structural Divergence
The parent molecule, Loratadine, relies on a chloro-substituted benzocycloheptapyridine core fused to an ethyl ester-functionalized piperidine ring.[1][6] The "Cyano-substitution" typically occurs in two distinct domains:
-
Core Substitution: Direct replacement of the C8-Chlorine or C3-position with a cyano group (–CN) to modulate metabolic stability and pKa.[1]
-
N-Derivatization (Cyanoguanidine): The replacement of the ethyl carbamate group with a cyanoguanidine tail.[1] This is the most biologically significant modification, converting the drug from a pure GPCR antagonist into a cytotoxic agent capable of targeting carcinoma cells.[1]
The Pharmacological Shift
While standard Loratadine binds the H1 receptor (
-
Retention of Anti-inflammatory Activity: They suppress histamine-induced edema.[1]
-
Gain of Cytotoxicity: Long-chain cyanoguanidine derivatives (e.g., octyl-substituted) show micromolar potency against breast (MCF-7) and colon (HT-29) cancer lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in specific assays.[1]
Structure-Activity Relationship (SAR) Analysis
The biological significance of these analogues is heavily dependent on the alkyl chain length attached to the cyanoguanidine moiety.[1]
Key Compound: Analogue 3c
Research indicates that the lipophilicity of the N-substituent drives cytotoxicity.[1] The octyl-chain derivative (Compound 3c) is the standout candidate.[1][7][8]
Table 1: Comparative Biological Activity (Loratadine vs. Cyano-Analogue 3c)
| Feature | Loratadine (Parent) | Cyanoguanidine Analogue 3c |
| Primary Target | H1 Receptor (Antagonist) | Unknown Cytotoxic Target / H1 |
| Chemical Modification | Ethyl carbamate at N-position | |
| Cytotoxicity (MCF-7) | Inactive ( | High Potency ( |
| Anti-inflammatory | Moderate (H1 dependent) | High (Xylene-induced edema reduction) |
| Metabolic Stability | CYP450 dependent (Desloratadine) | Modified (Guanidine stability) |
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways engaged by the parent compound versus the cyano-substituted analogue.
Caption: Divergent pharmacological pathways of Loratadine versus its Cyanoguanidine Analogue (3c), highlighting the gain of cytotoxic function.[1]
Synthetic Methodology
To access these analogues, researchers must bypass the standard carbamate formation used in Loratadine synthesis.[1] The critical step involves the reaction of Desloratadine (the secondary amine core) with diphenyl cyanocarbonimidate .[1]
Synthesis Protocol (Cyanoguanidine Insertion)
Prerequisite: Start with high-purity Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine).[1]
-
Activation: Dissolve Desloratadine (1.0 eq) in anhydrous Isopropanol (IPA).
-
Reagent Addition: Add Diphenyl cyanocarbonimidate (1.1 eq) at room temperature. Stir for 4–6 hours to form the N-cyano-O-phenylisourea intermediate.
-
Aminolysis: Add the appropriate amine (e.g., octylamine for Compound 3c) (1.2 eq) directly to the reaction vessel.[1]
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. -
Purification: Evaporate solvent. Purify via silica gel column chromatography (Eluent:
95:5).[1]
Validation Checkpoint: The appearance of a strong IR absorption band at
Experimental Protocols for Biological Evaluation
To validate the biological significance of these analogues, the following assays are mandatory.
In Vitro Cytotoxicity Assay (SRB Method)
This protocol measures the antiproliferative effect of the cyano-analogues against cancer cell lines.[1]
-
Control: 5-Fluorouracil (5-FU).[1]
-
Procedure:
-
Seed cells in 96-well plates (
cells/well) and incubate for 24h. -
Add test compounds (dissolved in DMSO) at graded concentrations (
). -
Incubate for 48 hours at
/ . -
Fixation: Add cold TCA (10% final concentration) for 1 hour at
. -
Staining: Wash and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.[1]
-
Quantification: Solubilize bound dye with 10 mM Tris base and read OD at 515 nm.
-
Calculation: Determine
using non-linear regression.
-
In Vivo Anti-Inflammatory Assay (Xylene Ear Edema)
This assay confirms that the cyano-modification does not abolish the anti-inflammatory utility of the scaffold.[1]
Future Outlook & Clinical Relevance
The cyano-substituted loratadine analogues represent a "repurposing" of a classic antihistamine scaffold.[1] The biological significance lies in the cyanoguanidine tail , which transforms a passive H1 antagonist into an active cytotoxic agent.[1]
-
Oncology: Potential as adjuvant therapy for inflammation-driven cancers (e.g., colitis-associated colorectal cancer).[1]
-
Safety: Preliminary data suggests these analogues lack the COX-1/2 inhibition associated with NSAIDs, potentially offering a safer anti-inflammatory profile for gastric health.[1]
References
-
Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. Source: Bioorganic & Medicinal Chemistry Letters (2012) Significance: Primary source for antitumor activity and synthesis of Compound 3c.
-
Loratadine: A Review of its Pharmacology and Clinical Use. Source: Drugs (1989) Significance: Baseline pharmacological data for the parent compound.
-
Synthesis and antihistamine evaluations of novel loratadine analogues. Source: Bioorganic & Medicinal Chemistry Letters (2011) Significance: SAR data on structural modifications of the loratadine core. [9]
-
Desloratadine: A Review of its Pharmacokinetics and Pharmacology. Source: Clinical Pharmacokinetics (2002) Significance: Data on the metabolite scaffold used as the precursor for cyano-analogues. [1]
Sources
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. drpress.org [drpress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 6. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antihistamine evaluations of novel loratadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Second-Generation Antihistamine: A Technical Guide to the Discovery and History of 2-Cyano Loratadine
Foreword: The Strategic Imperative for a Non-Sedating Antihistamine
The advent of second-generation antihistamines marked a paradigm shift in the management of allergic rhinitis and urticaria. The first-generation agents, while effective, were often limited by their sedative effects, stemming from their ability to cross the blood-brain barrier. This clinical need for a potent, long-acting, and non-sedating antihistamine drove the extensive research and development efforts at Schering-Plough in the late 1970s and early 1980s, which ultimately culminated in the discovery of Loratadine. This guide delves into the pivotal role of a key synthetic intermediate, 2-Cyano Loratadine, chemically known as 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, in the successful synthesis of this blockbuster drug. We will explore its discovery, synthesis, and the chemical ingenuity that positioned it as a cornerstone in the manufacturing of Loratadine.
The Strategic Design of the Loratadine Synthesis: The Emergence of 2-Cyano Loratadine
The synthesis of Loratadine, a complex tricyclic molecule, required a strategic and convergent approach. The core of this strategy revolved around the construction of the dibenzocyclohepta[1,2-b]pyridine ring system. The synthetic route, pioneered by Schering-Plough, ingeniously utilized 2-cyano-3-methylpyridine as a readily available starting material. This choice was instrumental as the cyano and methyl groups at the 2 and 3 positions of the pyridine ring, respectively, served as versatile handles for the subsequent chemical transformations.
The journey from 2-cyano-3-methylpyridine to Loratadine involves a multi-step process, and within this elegant synthetic cascade, 2-Cyano Loratadine emerges as a crucial intermediate. Its formation represents a key juncture where the pyridine core is appropriately functionalized, paving the way for the final cyclization and introduction of the piperidine moiety.
Synthesis of 2-Cyano Loratadine: A Tale of Two Routes
The preparation of 2-Cyano Loratadine can be approached through two primary synthetic routes, both of which have been documented in the scientific and patent literature.
Route A: Dehydration of a Carboxamide Precursor
This is a widely cited and robust method for the synthesis of 2-Cyano Loratadine. The key transformation is the dehydration of the corresponding carboxamide, 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide.
Experimental Protocol:
Step 1: Synthesis of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide
This precursor is typically synthesized via a multi-step sequence starting from 2-cyano-3-methylpyridine, which includes a Ritter reaction to introduce the N-(1,1-dimethylethyl) carboxamide group, followed by alkylation with m-chlorobenzyl chloride.
Step 2: Dehydration to 2-Cyano Loratadine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (1.0 equivalent) in phosphorus oxychloride (POCl₃, approximately 10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly, pour the reaction mixture into a beaker containing crushed ice and water to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH reaches 7-8. Maintain the temperature below 30 °C during neutralization by using an ice bath.
-
Isolation: The product, 2-Cyano Loratadine, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield a white to off-white crystalline solid.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent. The mechanism involves the activation of the amide oxygen by phosphorylation, converting the hydroxyl group of the amide tautomer into a good leaving group. Subsequent elimination, facilitated by the pyridine nitrogen, leads to the formation of the nitrile.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the dehydration reaction.
-
Quenching with Ice/Water: This step is crucial for the safe decomposition of the highly reactive excess POCl₃.
-
Neutralization: This step is essential to bring the product out of its protonated form and facilitate its precipitation from the aqueous solution.
Reaction Mechanism: Dehydration with POCl₃
Caption: Dehydration of the amide precursor using POCl₃.
Route B: Condensation and Reduction
An alternative route involves the condensation of 2-cyano-3-methylpyridine with 3-chlorobenzaldehyde, followed by reduction of the resulting vinyl intermediate.
Experimental Protocol:
Step 1: Condensation of 2-cyano-3-methylpyridine with 3-chlorobenzaldehyde
-
Reaction Setup: In a suitable solvent such as toluene or dimethylformamide (DMF), dissolve 2-cyano-3-methylpyridine (1.0 equivalent) and 3-chlorobenzaldehyde (1.0-1.2 equivalents).
-
Base Addition: Add a base, such as potassium tert-butoxide or sodium methoxide (1.0-1.5 equivalents), portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile.
Step 2: Reduction of the Vinyl Intermediate
-
Reaction Setup: Dissolve the vinyl intermediate from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously until the uptake of hydrogen ceases.
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 2-Cyano Loratadine.
Causality of Experimental Choices:
-
Base-catalyzed Condensation: The base deprotonates the methyl group of 2-cyano-3-methylpyridine, generating a nucleophilic carbanion that attacks the carbonyl carbon of 3-chlorobenzaldehyde.
-
Catalytic Hydrogenation: This is a standard and efficient method for the reduction of a carbon-carbon double bond to a single bond.
Synthetic Pathway Overview
Caption: Alternative synthesis of 2-Cyano Loratadine.
Physicochemical and Analytical Profile
A comprehensive understanding of the physicochemical properties of 2-Cyano Loratadine is essential for its proper handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Source |
| Chemical Name | 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile | [1][2] |
| CAS Number | 31255-57-9 | [2] |
| Molecular Formula | C₁₄H₁₁ClN₂ | [1] |
| Molecular Weight | 242.70 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 71-73 °C | [2] |
| Solubility | Soluble in methanol, DMSO | [2] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
Spectroscopic Data (Representative):
While a comprehensive, publicly available dataset with full assignments is limited, the following represents typical expected spectroscopic characteristics based on the structure:
-
¹H NMR: Signals corresponding to the aromatic protons of the chlorophenyl and pyridine rings, as well as the aliphatic protons of the ethyl bridge.
-
¹³C NMR: Resonances for the aromatic and aliphatic carbons, with the nitrile carbon appearing in the characteristic downfield region (around 115-120 ppm).
-
IR (Infrared Spectroscopy): A strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
The crystallographic data from Li et al. (2005) provides precise bond lengths and angles, confirming the molecular structure and stereochemistry.[1]
Historical Perspective and Role in Drug Development
The history of 2-Cyano Loratadine is intrinsically linked to the development of Loratadine by Schering-Plough. Loratadine was first patented in 1981 (U.S. Patent 4,282,233), which marked the beginning of its journey to becoming a globally recognized antihistamine. The synthetic routes described in the early patents and subsequent scientific literature highlight the importance of intermediates like 2-Cyano Loratadine.
The development of a commercially viable and scalable synthesis was a significant achievement. The choice of the synthetic pathway, and therefore the necessity of 2-Cyano Loratadine, was likely driven by several factors:
-
Availability and cost of starting materials: 2-cyano-3-methylpyridine was a relatively accessible starting material.
-
Robustness and scalability of the reactions: The chemical transformations involved were amenable to large-scale industrial production.
-
Control over impurity profile: A well-defined synthetic route allows for better control and minimization of process-related impurities in the final active pharmaceutical ingredient (API).
The discovery and optimization of the synthesis of 2-Cyano Loratadine were therefore critical milestones in bringing Loratadine to the market. It stands as a testament to the ingenuity of process chemists in designing elegant and efficient synthetic strategies for complex pharmaceutical molecules.
Conclusion: An Unsung Hero in the Loratadine Story
While Loratadine rightfully takes the spotlight as a groundbreaking second-generation antihistamine, the journey of its creation is a story of meticulous chemical design and process optimization. 2-Cyano Loratadine, though an intermediate, plays a starring role in this narrative. Its synthesis represents a key strategic step that enabled the efficient construction of the complex tricyclic core of Loratadine. This technical guide has illuminated the discovery, synthesis, and critical importance of 2-Cyano Loratadine, offering a deeper appreciation for the intricate science behind the development of modern pharmaceuticals.
References
-
Li, X.-P., Chen, H.-Y., Wang, X.-M., Zhou, C.-X., & Zhao, Y. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1810–o1811. [Link]
Sources
Methodological & Application
Application Note: Preparation, Characterization, and Analytical Use of 2-Cyano Loratadine Reference Standard
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Loratadine. It addresses the specific requirement for 2-Cyano Loratadine (CAS 860010-31-7) , a critical impurity and reference standard used to validate the purity of Loratadine API and formulations.[1]
Introduction & Scientific Rationale
In the rigorous quality control of Loratadine (a second-generation antihistamine), the identification of pyridine-ring substituted impurities is mandated by ICH Q3A/B guidelines. 2-Cyano Loratadine (Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) is a specific structural analog where a nitrile group is introduced at the ortho-position of the pyridine nitrogen.
Origin & Significance: This impurity typically arises via oxidative activation of the pyridine ring followed by nucleophilic attack by cyanide traces or during specific synthetic routes involving cyanopyridine intermediates (Ritter reaction pathways). Its presence alters the basicity and lipophilicity of the parent drug, necessitating a specific HPLC resolution window.
Molecular Identity[1][2][3][4]
-
Molecular Formula:
[1][4] -
Molecular Weight: 407.89 g/mol [4]
-
Key Functional Group: Nitrile (-C≡N) on the pyridine ring.
Synthesis Protocol: The Reissert-Henze Pathway
While many labs purchase this standard, in situ preparation or custom synthesis is often required for structure elucidation studies. The most reliable route to 2-Cyano Loratadine is the Reissert-Henze reaction , utilizing Loratadine N-Oxide as the activated intermediate.
Mechanistic Pathway
The synthesis exploits the electrophilicity of the N-oxide oxygen. Activation with an acylating agent (e.g., dimethyl sulfate or benzoyl chloride) creates a reactive cation, which undergoes nucleophilic attack by cyanide at the 2-position (alpha to nitrogen), followed by elimination of the leaving group to restore aromaticity.
Step-by-Step Preparation Protocol
Safety Warning: Cyanide reagents (TMSCN/KCN) are highly toxic. Perform all operations in a functioning fume hood with appropriate cyanide antidote kits available.
Stage 1: Activation (N-Oxidation)
-
Dissolution: Dissolve 1.0 g (2.61 mmol) of Loratadine Standard in 10 mL of Dichloromethane (DCM).
-
Oxidation: Cool to 0°C. Add 1.1 equivalents of m-chloroperoxybenzoic acid (mCPBA) dropwise.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 95:5). The N-oxide is more polar (lower
) than Loratadine. -
Workup: Wash with 10%
to remove m-chlorobenzoic acid byproduct. Dry organic layer over and concentrate.
Stage 2: Cyanation (Reissert-Henze)
-
Setup: Dissolve the crude N-oxide (approx. 1.0 g) in 10 mL anhydrous Acetonitrile under Nitrogen atmosphere.
-
Reagent Addition: Add 1.5 equivalents of Trimethylsilyl cyanide (TMSCN) .
-
Activation: Slowly add 1.2 equivalents of Dimethylcarbamoyl chloride (or Benzoyl chloride) at 0°C. This activates the N-oxide oxygen.
-
Heating: Allow to warm to room temperature and stir for 12–24 hours. The solution typically darkens.
-
Quench: Quench carefully with saturated
solution. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine.
Stage 3: Purification
-
Flash Chromatography: Use silica gel (230-400 mesh).
-
Gradient: Start with Hexane:Ethyl Acetate (90:10) and increase polarity to (70:30).
-
Isolation: 2-Cyano Loratadine typically elutes before the N-oxide but after unreacted Loratadine due to the dipole change introduced by the nitrile group.
Characterization & Qualification
To certify the synthesized material as a Reference Standard , it must meet specific spectral criteria.
| Technique | Expected Signal / Observation | Mechanistic Explanation |
| IR Spectroscopy | ~2230 cm⁻¹ (Sharp, Weak) | Characteristic stretching vibration of the Nitrile (-C≡N) group conjugated to the aromatic ring. |
| ¹H-NMR (CDCl₃) | Loss of H-2 Signal | The proton at the 2-position of the pyridine ring (usually ~8.4 ppm in Loratadine) disappears. |
| ¹H-NMR (Shift) | Downfield Shift of H-3/H-4 | Adjacent protons shift due to the electron-withdrawing nature of the cyano group. |
| Mass Spectrometry | m/z 408 [M+H]⁺ | Mass increase of +25 Da relative to Loratadine (383 Da) corresponding to substitution of H (1) with CN (26). |
Analytical Application: HPLC Method
This method separates 2-Cyano Loratadine from the parent drug and other oxidative impurities (e.g., Loratadine N-Oxide, Desloratadine).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters Symmetry),
mm, 3.5 µm. -
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold |
| 20.0 | 20 | 80 | Linear Gradient |
| 25.0 | 20 | 80 | Wash |
| 26.0 | 80 | 20 | Re-equilibration |
System Suitability & Retention Logic
The 2-Cyano group is electron-withdrawing, which reduces the electron density on the pyridine nitrogen. This lowers the pKa of the molecule compared to Loratadine.
-
Loratadine: Elutes later (more lipophilic).
-
2-Cyano Loratadine: Elutes slightly earlier or close to Loratadine depending on pH, but the cyano group adds significant dipole moment, often reducing retention on C18 compared to the purely hydrophobic parent.
Storage and Handling
-
Storage: Store at -20°C under Argon or Nitrogen. Nitriles can be susceptible to hydrolysis to amides/acids under extreme pH or moisture over long periods.
-
Solution Stability: Stable in Acetonitrile/Water mixtures for 48 hours at 4°C. Avoid prolonged exposure to strong acidic buffers which may hydrolyze the ester or nitrile.
References
-
Sigma-Aldrich. Loratadine Impurity Standards and Reference Materials.Link
-
BOC Sciences. 2-Cyano Loratadine Product Information (CAS 860010-31-7).[1][2][6]
-
Semantic Scholar. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations.[8] (Discusses pyridine ring functionalization logic). Link
-
SynThink Research Chemicals. Loratadine Cyano Impurity (Intermediate CAS 31255-57-9) vs API Impurity.Link
-
Veeprho. Loratadine Impurity Profiling and Standards.Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Loratadine | CAS#:79794-75-5 | Chemsrc [chemsrc.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. Loratadine | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
analytical method validation for 2-Cyano Loratadine assay
Application Note: High-Resolution HPLC Assay and Validation for 2-Cyano Loratadine
Abstract
This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Cyano Loratadine (CAS: 860010-31-7), a critical process-related impurity and degradation product of the antihistamine Loratadine. Unlike standard compendial methods that focus on the active pharmaceutical ingredient (API), this protocol is optimized specifically for the resolution of the cyano-derivative from the parent compound and other known impurities (e.g., Desloratadine, Impurity B). The validation framework adheres strictly to ICH Q2(R2) guidelines, ensuring the method’s suitability for routine quality control and stability testing.
Part 1: Chemical Context & Method Strategy
1.1 The Analyte: 2-Cyano Loratadine [1]
-
Chemical Structure: A cyano-substituted derivative of Loratadine, typically formed under oxidative stress or during the cyanation steps in specific synthetic routes.
-
Molecular Formula: C
H ClN O -
Chromatographic Challenge: The cyano group (-CN) adds polarity but lacks the hydrogen-bonding capability of the parent amine, leading to potential co-elution with the main peak if the mobile phase pH is not optimized.
1.2 Method Development Logic (Expertise Pillar)
-
Stationary Phase Selection: A C8 (Octylsilane) column is selected over the traditional C18. Loratadine and its derivatives are highly hydrophobic tricyclic compounds. A C18 column often results in excessive retention times (>40 mins). The C8 phase provides adequate hydrophobic selectivity while reducing run time and improving peak symmetry for the basic nitrogen atoms.
-
Mobile Phase Architecture: A Phosphate Buffer (pH 2.5) is critical. At this pH, the basic piperidine nitrogen is fully protonated, preventing secondary interactions with residual silanols on the column, which eliminates peak tailing.
-
Detection: UV detection at 254 nm is chosen as the isosbestic point for the tricyclic ring system, ensuring consistent response factors between the impurity and the parent drug.
Part 2: Instrumental Protocol
2.1 Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC/UHPLC with PDA/UV Detector |
| Column | Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm (or equivalent) |
| Column Temp | 30°C ± 2°C |
| Flow Rate | 1.2 mL/min |
| Injection Vol | 20 µL |
| Detection | UV @ 254 nm |
| Run Time | 25 Minutes |
2.2 Mobile Phase Composition
-
Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 2.5 with Orthophosphoric Acid (85%). Filter through 0.45 µm nylon membrane.[2] -
Mobile Phase A: Buffer pH 2.5
-
Mobile Phase B: Acetonitrile (HPLC Grade)
2.3 Gradient Program The gradient is designed to elute the polar degradants early, followed by 2-Cyano Loratadine, and finally the highly retained parent Loratadine.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 5.0 | 70 | 30 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 20.0 | 40 | 60 | Impurity Elution |
| 21.0 | 70 | 30 | Re-equilibration |
| 25.0 | 70 | 30 | Stop |
Part 3: Validation Workflow (ICH Q2(R2))
This validation protocol demonstrates that the method is suitable for its intended purpose: quantifying 2-Cyano Loratadine in the presence of the API.
Specificity (Stress Testing)
-
Objective: Prove unequivocal assessment of the analyte.
-
Protocol: Inject individual standards of Loratadine, 2-Cyano Loratadine, and a "Spiked Sample" mixture.
-
Acceptance Criteria:
-
Resolution (
) between 2-Cyano Loratadine and nearest peak > 2.0. -
Peak purity index (using PDA) > 99.0% (no co-eluting peaks).
-
Linearity & Range
-
Protocol: Prepare a stock solution of 2-Cyano Loratadine (0.1 mg/mL). Dilute to 6 concentration levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the target limit (usually 0.15% of API concentration).
-
Data Analysis: Plot Concentration (x) vs. Peak Area (y).
-
Acceptance Criteria:
-
Correlation Coefficient (
) 0.999. -
Y-intercept bias
2.0% of the response at 100% level.
-
Accuracy (Recovery)
-
Protocol: Spike 2-Cyano Loratadine into a placebo matrix + Loratadine API at three levels: 50%, 100%, and 150% of the specification limit. Perform in triplicate.
-
Acceptance Criteria: Mean recovery between 90.0% – 110.0%.
Precision
-
System Precision: 6 injections of standard solution. RSD
2.0%. -
Method Precision: 6 independent preparations of the spiked sample. RSD
5.0% (for impurities).
Limit of Detection (LOD) & Quantitation (LOQ)
-
Method: Based on Signal-to-Noise (S/N) ratio.
-
LOD: Concentration resulting in S/N
3:1. -
LOQ: Concentration resulting in S/N
10:1.
Part 4: Visualization & Logic Flows
Validation Decision Tree
This diagram illustrates the logical flow of the validation process, ensuring no step is skipped and failures are addressed immediately.
Caption: Figure 1: Step-wise validation workflow adhering to ICH Q2(R2) guidelines. Critical decision points ensure method capability before proceeding.
Troubleshooting Logic: Peak Tailing
A common issue with Loratadine assays is peak tailing due to the basic nitrogen. This logic tree guides the analyst through resolution.
Caption: Figure 2: Troubleshooting logic for resolving peak tailing, a common issue in Loratadine impurity analysis.
Part 5: System Suitability Criteria (Self-Validating System)
To ensure the method remains valid during routine use, the following System Suitability Test (SST) must be passed before any sample analysis:
-
Theoretical Plates (N): NLT 5,000 for the 2-Cyano Loratadine peak.
-
Tailing Factor (T): NMT 1.5.
-
Resolution (
): NLT 2.0 between 2-Cyano Loratadine and Loratadine API. -
Precision: RSD of 6 replicate injections of the standard
2.0%.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
PubChem. (2023). Loratadine Compound Summary. National Center for Biotechnology Information. [Link]
-
Rupérez, F. J., et al. (2002).[2] LC determination of loratadine and related impurities.[2][5] Journal of Pharmaceutical and Biomedical Analysis.[2] [Link]
Sources
purification of 2-Cyano Loratadine by column chromatography
Application Note: High-Purity Isolation of N-Cyano Loratadine Intermediate by Flash Column Chromatography
Abstract
This application note details the purification protocol for 8-Chloro-6,11-dihydro-11-(1-cyano-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine , commonly referred to in process chemistry as "N-Cyano Loratadine" or the "Cyano-Intermediate." This compound is a critical precursor in the Von Braun degradation pathway used to synthesize Desloratadine and specific Loratadine derivatives.[1]
Note on Nomenclature: While "2-Cyano Loratadine" is occasionally used colloquially, it typically refers to this N-cyano tricyclic intermediate.[1] This protocol addresses the separation of this lipophilic intermediate from the more polar N-methyl precursor and the ketone degradation product (Impurity B).
Part 1: Chemical Context & The Separation Challenge
The Synthetic Pathway
The target molecule is generated via the Von Braun reaction , where the N-methyl precursor (N-Methyl Loratadine) is treated with cyanogen bromide (CNBr).[1] This converts the tertiary amine into a cyanamide (the target).
-
Starting Material: N-Methyl Loratadine (Basic/Polar)[1]
-
Major Impurity: Loratadine Impurity B (Ketone, Neutral)
-
Side Product: Brominated by-products (if reaction is uncontrolled)[1]
The Chromatographic Challenge
The separation challenge lies in the basicity of the pyridine ring present in the tricyclic core. Standard silica gel is acidic (
Key Strategy: Although the N-cyano group reduces the basicity of the piperidine nitrogen, the pyridine ring remains active. The protocol requires a base-modified mobile phase or neutralized silica to ensure sharp peak shape and high recovery.[1]
Part 2: Pre-Purification Analytics & Method Development
Before preparative separation, Thin Layer Chromatography (TLC) is mandatory to define the solvent window.
Table 1: TLC Screening Parameters
| Parameter | Condition A (Non-Polar) | Condition B (Polar) |
| Solvent System | Hexane : Ethyl Acetate (7:[1]3) | Dichloromethane : Methanol (95:[1]5) |
| Modifier | 1% Triethylamine (TEA) | 0.5% Ammonia (aq) |
| Target Rf (N-Cyano) | ~0.4 - 0.5 | ~0.8 (Too high for separation) |
| Impurity B (Ketone) | ~0.5 - 0.6 | ~0.9 |
| Start Material (Amine) | < 0.1 (Stays at baseline) | ~0.3 |
Expert Insight: The N-Cyano intermediate is significantly less polar than the starting N-methyl amine.[1] Therefore, a gradient starting with high non-polar strength (Hexane) is most effective to elute the target while retaining the unreacted amine on the column.
Part 3: Detailed Purification Protocol
Equipment & Reagents
-
Stationary Phase: Spherical Silica Gel, 40–63 µm particle size, 60 Å pore size.[1]
-
Column: Flash cartridge (e.g., 40g for 2g crude load).
-
Mobile Phase A: n-Hexane (HPLC Grade).[1]
-
Mobile Phase B: Ethyl Acetate (HPLC Grade).[1]
-
Modifier: Triethylamine (TEA).[1] Crucial: Pre-rinse column with 1% TEA in Hexane to deactivate silica silanols.
Sample Preparation
-
Dissolve crude reaction mixture in minimal Dichloromethane (DCM) .
-
Solid Load Technique (Recommended): Add silica gel (ratio 1:2 sample:silica) to the DCM solution. Evaporate solvent under vacuum until a free-flowing powder remains.[1]
-
Load the powder into a solid load cartridge to prevent band broadening.
Gradient Method
-
Flow Rate: 30–40 mL/min (for 40g column).[1]
-
Detection: UV @ 254 nm (primary) and 280 nm.
Table 2: Gradient Profile
| Time (CV*) | % Mobile Phase B (EtOAc) | Event / Elution Expected |
| 0.0 - 2.0 | 5% | Equilibration & Void Volume |
| 2.0 - 5.0 | 5% -> 15% | Elution of Non-polar impurities (Ketone/Impurity B)[1] |
| 5.0 - 12.0 | 15% -> 35% | Elution of Target (N-Cyano Loratadine) |
| 12.0 - 15.0 | 35% -> 100% | Wash (Elution of unreacted N-Methyl precursor) |
| 15.0 - 17.0 | 100% | Column Flush |
*CV = Column Volumes[1]
Fraction Collection Logic
-
Impurity B (Ketone): Elutes first. Collect if recovery is needed for reference standards.[1]
-
Target (N-Cyano): Elutes as the major peak.
-
Critical Check: If the peak tails significantly, inject a bolus of 5% TEA/EtOAc to sharpen the elution.
-
-
Post-Run: The starting material (N-methyl) is highly polar/basic.[1] It may require 10% MeOH/DCM to fully strip from the column if not eluted by 100% EtOAc.
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and purification workflow for the N-Cyano intermediate.
Figure 1: Purification workflow from crude synthesis to isolated N-Cyano intermediate.
Part 5: Post-Purification & Validation
Once fractions are collected and solvent is evaporated (keep bath temp < 40°C to prevent thermal degradation), validate purity using Reverse Phase HPLC.
Validation Protocol (HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Acetonitrile : Buffer (0.01M KH₂PO₄, pH 3.[1]0) [60:40].[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Rationale: The acidic pH suppresses silanol activity on the C18 column, ensuring sharp peaks for the basic pyridine moiety.
Part 6: Troubleshooting & Expert Tips
-
Problem: Co-elution of Ketone (Impurity B) and N-Cyano.
-
Cause: Gradient is too steep.[1]
-
Solution: Hold the gradient isocratic at 10% EtOAc for 3 CVs before ramping.
-
-
Problem: Broad/Tailing Peaks.
-
Cause: Interaction between the pyridine ring and acidic silica silanols.
-
Solution: Increase TEA modifier to 1.5% or switch to "Amine-functionalized Silica" cartridges (NH2-Silica), which require no modifier.[1]
-
-
Safety Note: Cyanogen bromide (used to make the target) is highly toxic. Ensure the crude material is fully quenched and free of residual CNBr before rotary evaporation to prevent releasing toxic vapors.
References
-
Schering Corp. (1981).[1] 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine and its salts. US Patent 4,282,233.[1][3] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9816260, Loratadine Impurity B. Link[1]
-
European Pharmacopoeia (Ph.[1] Eur.). Loratadine Monograph: Impurity Analysis. (Standard reference for Impurity B and related substances).[4][5]
-
LGC Standards. Descarboethoxyloratadine (Desloratadine) and Related Impurities. Link
Sources
- 1. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 4. store.usp.org [store.usp.org]
- 5. Loratadine EP Impurity B | 31251-41-9 | SynZeal [synzeal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Cyano Loratadine Synthesis
Welcome to the technical support center for the synthesis of 2-Cyano Loratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges in this critical synthetic step. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and enhance the purity of your target compound. 2-Cyano Loratadine is a key intermediate in the synthesis of the non-sedating antihistamine, Loratadine.[] Controlling the purity of this intermediate is paramount for the quality of the final active pharmaceutical ingredient.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues that may arise during the synthesis of 2-Cyano Loratadine, particularly via the common route involving the cyanation of Loratadine N-oxide.
Problem 1: Significant Formation of 4-Cyano Loratadine Isomer
Q: My reaction is producing a significant amount of the 4-cyano loratadine isomer, which is difficult to separate from the desired 2-cyano product. How can I improve the regioselectivity of the cyanation reaction?
A: The formation of the 4-cyano isomer is an inherent challenge in the cyanation of activated pyridine N-oxides, as the cyanide nucleophile can attack both the C2 and C4 positions of the pyridine ring.[2] While complete elimination of the 4-cyano byproduct is difficult, its formation can be minimized by carefully controlling the reaction conditions.
Causality and Mechanistic Insights:
The cyanation of Loratadine N-oxide typically proceeds via a Reissert-Henze type reaction. The N-oxide is first activated by an electrophilic reagent (e.g., dimethyl sulfate or a chloroformate) to form a highly reactive N-alkoxy or N-acyloxypyridinium salt. The cyanide ion then attacks the electron-deficient C2 and C4 positions. The ratio of the 2- and 4-isomers is influenced by both steric and electronic factors.
dot
Caption: Hydrolysis pathway of 2-Cyano Loratadine.
Troubleshooting Protocol:
-
Aqueous Workup pH Control: During the aqueous workup, it is crucial to maintain a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions, as these will accelerate the hydrolysis of the nitrile. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Ensure that all solvents and reagents used in the reaction and purification steps are anhydrous, unless water is a necessary component of a specific step. Moisture can lead to slow hydrolysis over time.
-
Purification Method: When using column chromatography, ensure the silica gel is neutral and has not been treated with acid or base. The choice of eluent should also be considered; avoid highly acidic or basic mobile phases.
-
Storage: Store the purified 2-Cyano Loratadine in a cool, dry, and inert atmosphere to prevent degradation over time.
| Parameter | Recommendation | Rationale |
| Workup pH | Neutral or slightly acidic | Avoids acid/base catalyzed hydrolysis |
| Reagents/Solvents | Anhydrous | Minimizes water for hydrolysis |
| Chromatography | Neutral stationary phase | Prevents on-column degradation |
| Storage | Cool, dry, inert atmosphere | Ensures long-term stability |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 2-Cyano Loratadine?
A1: A common and effective method for synthesizing 2-Cyano Loratadine starts from Loratadine. [2]The process involves two main steps:
-
N-Oxidation: Loratadine is oxidized to Loratadine N-oxide, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. [2][3][4]2. Cyanation: The Loratadine N-oxide is then activated and reacted with a cyanide source to introduce the cyano group onto the pyridine ring, yielding a mixture of 2-Cyano and 4-Cyano Loratadine. [2] Q2: How can I effectively separate 2-Cyano Loratadine from the 4-Cyano isomer?
A2: The separation of the 2- and 4-cyano isomers is typically achieved using column chromatography. [2]Due to the difference in the position of the cyano group, the two isomers will have slightly different polarities and affinities for the stationary phase.
Experimental Protocol for Chromatographic Separation:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The exact ratio will need to be optimized based on the specific batch and the desired separation. A gradient elution may be beneficial.
-
Detection: The fractions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and collect the fractions containing the pure 2-cyano isomer.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of 2-Cyano Loratadine?
A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. [5][6]A well-developed HPLC method can effectively separate the starting material (Loratadine N-oxide), the desired product (2-Cyano Loratadine), and the major byproducts (4-Cyano Loratadine, and any hydrolysis products).
Key HPLC Method Parameters:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. A gradient elution program is often necessary to achieve good separation of all components.
-
Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm) is suitable for detecting the aromatic nature of these compounds.
Q4: Are there any other potential byproducts I should be aware of?
A4: Besides the 4-cyano isomer and hydrolysis products, another potential byproduct is the deacylated piperidine derivative. This can occur if the ethyl carbamate group on the piperidine ring is cleaved under harsh reaction conditions. [2]This would result in a secondary amine, which could potentially undergo further side reactions. Monitoring for this impurity by HPLC is also recommended.
References
-
Singh, P., & Dhakarey, R. (2009). Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. ResearchGate. Available at: [Link]
-
Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC. Available at: [Link]
-
Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Semantic Scholar. Available at: [Link]
-
Yue, W., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances. Available at: [Link]
- CN112341433A - A kind of preparation method of loratadine. Google Patents.
-
Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. (2024). ResearchGate. Available at: [Link]
- CN113943268A - Preparation method of loratadine key intermediate. Google Patents.
-
Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. (2021). PMC. Available at: [Link]
- WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates. Google Patents.
-
Vorbrüggen, H., & Krolikiewicz, K. (1981). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. Available at: [Link]
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Available at: [Link]
-
The identification and the quantitative determination of loratadine by the HPLC method. (2018). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Nitrile to Amide - Common Conditions. (n.d.). Chemistry Steps. Available at: [Link]
-
Hypochlorination of Loratadine: Chemical identification and ecotoxicological effects of derivative byproducts. (2025). Science of The Total Environment. Available at: [Link]
-
The identification and the quantitative determination of loratadine by the HPLC method. (2018). ResearchGate. Available at: [Link]
-
α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. (2016). ResearchGate. Available at: [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (2012). PMC. Available at: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). Molecules. Available at: [Link]
-
Hypochlorination of Loratadine: Chemical identification and ecotoxicological effects of derivative byproducts. (2025). ResearchGate. Available at: [Link]
-
Converting Nitriles to Amides. (n.d.). Chemistry Steps. Available at: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). ResearchGate. Available at: [Link]
- CN106478595B - Loratadine crystal form and preparation method and use thereof. Google Patents.
-
Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. (2000). ResearchGate. Available at: [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2010). Journal of the Korean Chemical Society. Available at: [Link]
-
Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis. (2013). PMC. Available at: [Link]
-
Loratadine N-Oxide Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.. Available at: [Link]
Sources
Technical Support Center: High-Sensitivity Analysis of 2-Cyano Loratadine
[1][2]
Subject: Enhancing Detection Sensitivity for Trace Levels of 2-Cyano Loratadine Analyte ID: 2-Cyano Loratadine (CAS: 860010-31-7) Primary Challenge: Reduced ionization efficiency due to electron-withdrawing nitrile substitution.[1][]
Analyte Profile & Mechanistic Origin
To detect trace levels, you must first understand the molecule's behavior.[3] 2-Cyano Loratadine is typically formed via the Reissert-Henze reaction , where Loratadine N-Oxide reacts with a cyanide source.[1]
-
Chemical Consequence: The introduction of a cyano group (-C≡N) at the 2-position of the pyridine ring is strongly electron-withdrawing.[1]
-
Ionization Impact: This substitution significantly lowers the pKa of the pyridine nitrogen compared to the parent Loratadine. In positive ESI (Electrospray Ionization), this results in suppressed protonation , making the molecule harder to ionize than the parent drug.[3]
-
Isomeric Complexity: The synthesis/degradation pathway typically yields a mixture of 2-Cyano (major product, ~80%) and 4-Cyano Loratadine (minor product, ~20%). Your method must chromatographically resolve these regioisomers.
Pathway Visualization: Impurity Formation
The following diagram illustrates the origin of the impurity, critical for understanding where it appears in your process.[3]
Figure 1: Formation pathway of Cyano-Loratadine impurities via N-Oxide intermediate.[1][]
Method Development: High-Sensitivity Protocol
A. Mass Spectrometry (LC-MS/MS) Parameters
Because the cyano group reduces basicity, standard "generic" source settings often fail.[3] You must drive ionization aggressively.[3]
| Parameter | Recommended Setting | Technical Rationale |
| Ionization Mode | ESI Positive (+) | Despite lower pKa, ESI+ remains more sensitive than APCI for this structure.[1][][3] |
| Capillary Voltage | High (4.5 – 5.5 kV) | Higher voltage is required to overcome the reduced proton affinity caused by the cyano group.[1][][3] |
| Source Temp | 500°C - 600°C | High heat assists desolvation, critical for compounds with lower surface activity.[1][][3] |
| Precursor Ion | 408.1 m/z [M+H]+ | Shifted +25 Da from Loratadine (383) due to substitution of H (1) with CN (26).[1][][3] |
| Quantifier Ion | 362.1 m/z | Loss of ethanol (46 Da) from the ethyl carbamate tail.[1][][3] This is the most stable fragment.[3] |
| Qualifier Ion | 335.1 m/z | Loss of the ethyl carbamate group entirely (73 Da).[1][][3] |
B. Chromatographic Separation Strategy
Separating the 2-Cyano and 4-Cyano isomers is critical for regulatory compliance. A standard C18 column often fails to resolve these positional isomers due to their identical hydrophobicity.[3]
-
Recommended Column: Biphenyl or Phenyl-Hexyl (1.7 µm or 2.6 µm particle size).
-
Mechanism: The pi-pi interactions between the phenyl stationary phase and the pyridine ring of the analyte are sensitive to the position of the electron-withdrawing cyano group, offering superior selectivity over C18.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Acetonitrile (Methanol can cause peak broadening for this analyte).
-
Note: The ammonium formate is essential. It acts as a proton donor in the gas phase, boosting the ionization of the weakly basic cyano-pyridine.[3]
-
Sample Preparation (The "Hidden" Sensitivity Killer)
Direct protein precipitation often leaves significant matrix effects that suppress the already weak signal of 2-Cyano Loratadine.
Protocol: Liquid-Liquid Extraction (LLE) with pH Modification
-
Alkalize: Add 50 µL of 0.1 M NaOH to 200 µL of plasma/sample. (Target pH > 10 to ensure the molecule is neutral).[3]
-
Extract: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20) .
-
Why? Chlorinated solvents (DCM) often extract too much matrix noise.[3] MTBE provides cleaner extracts for Loratadine derivatives.
-
-
Agitate & Centrifuge: Vortex 5 min, Centrifuge 10 min at 4000g.
-
Reconstitute: Evaporate the organic layer and reconstitute in high-organic mobile phase (e.g., 40:60 Water:ACN).
-
Critical Step: Do not reconstitute in 100% aqueous.[3] The solubility of 2-Cyano Loratadine is lower than Loratadine; it may crash out or adsorb to the vial walls in pure water.
-
Troubleshooting Guide & FAQs
Q1: I see a peak at the correct mass (408 m/z), but it has a "shoulder" or double peak. What is this?
Diagnosis: You are likely seeing the separation of 2-Cyano Loratadine and 4-Cyano Loratadine .[1][4] Solution:
-
Do not integrate them together.[3] The 2-Cyano isomer is usually the larger peak (major product).
-
Switch to a Biphenyl column to fully resolve the baseline.[3]
-
Verify retention times using a specific standard for CAS 860010-33-9 (4-Cyano) if available, to confirm elution order.
Q2: My sensitivity is 10x lower than for Loratadine. Is my mass spec broken?
Diagnosis: No, this is chemically expected. The cyano group reduces the proton affinity.[3] Corrective Action:
-
Acidify Mobile Phase: Ensure you are using at least 0.1% Formic Acid.[3] Try increasing to 0.2% to force protonation.
-
Check Cone Voltage: The cyano-derivative is more fragile. Perform a "Cone Voltage Ramp" experiment. You may find the optimal voltage is lower than that for Loratadine to prevent in-source fragmentation.
Q3: I have carryover in blank injections. How do I clean the system?
Diagnosis: Loratadine derivatives are "sticky" due to the tricyclic structure. Solution:
-
Needle Wash: Use a strong organic wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[3]
-
Material Check: Switch to PEEK tubing or silanized glass vials if adsorption is suspected.[3]
Troubleshooting Logic Tree
Use this workflow to diagnose low sensitivity issues.
Figure 2: Step-by-step diagnostic workflow for sensitivity issues.
References
-
Synthesis and Isomer Characterization
-
Compound Identification (2-Cyano Loratadine)
-
Compound Identification (4-Cyano Loratadine)
-
General Loratadine Impurity Profiling
Sources
- 1. Loratadine | CAS#:79794-75-5 | Chemsrc [chemsrc.com]
- 3. Showing Compound Loratadine (FDB023577) - FooDB [foodb.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. veeprho.com [veeprho.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 4-Cyano Loratadine | C23H22ClN3O2 | CID 29976521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
Technical Support Center: Precision HPLC Analysis of 2-Cyano Loratadine
Status: Operational Ticket Focus: Injection Volume Optimization & Solvent Effects Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Sensitivity vs. Shape Paradox
Welcome to the technical support hub for 2-Cyano Loratadine analysis. As a researcher working with Loratadine derivatives, you are likely facing a specific chromatographic conflict: Solubility vs. Peak Integrity. [2]
2-Cyano Loratadine (like its parent, Loratadine) is a highly hydrophobic molecule (LogP > 4).[1][2][3] To solubilize it for impurity profiling (where you need to detect levels as low as 0.05%), you often use high-strength organic diluents (e.g., 100% Acetonitrile or Methanol).[1][2][3] However, injecting large volumes of strong solvent into a Reverse-Phase (RP) system causes "Solvent Wash"—a phenomenon where the analyte surfs on the injection plug, bypassing the stationary phase and destroying peak symmetry.
This guide provides the protocols to optimize your injection volume, ensuring you hit your Limit of Quantitation (LOQ) without compromising resolution.
Module 1: The Mechanics of "Solvent Wash"
Before optimizing, you must understand why your peaks might be distorting.[2] When you inject a sample dissolved in a solvent stronger (more organic) than your initial Mobile Phase (MP), the analyte does not immediately interact with the column.[4]
The "Strong Solvent" Mechanism[5][6]
-
Injection: You inject 20 µL of sample (in 100% ACN) into a mobile phase of 60:40 Buffer:ACN.
-
The Plug: The 20 µL plug travels down the column as a distinct "bubble."
-
The Surf: The 2-Cyano Loratadine molecules inside this plug remain dissolved in the ACN and move faster than the molecules on the edges (which mix with the aqueous MP).
-
The Result: Peak Fronting, Split Peaks, or Broadening.[4][5][6]
Visualizing the Failure Mode
Figure 1: The mechanism of peak distortion caused by solvent mismatch.[1][2][3] When the diluent is stronger than the mobile phase, the analyte travels too fast initially, causing band broadening.
Module 2: The Optimization Protocol (Loadability Study)
Do not guess your injection volume.[1] Perform this Loadability Study to mathematically determine the Maximum Injection Volume (
Prerequisites
-
Column: C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: Buffer (e.g., 0.1% H3PO4 or KH2PO4, pH 3.0).[2]
-
Standard: 2-Cyano Loratadine at target concentration (e.g., 0.1 mg/mL).[1][2][3]
Step-by-Step Experiment
-
Prepare Two Diluents:
-
Diluent A (Strong): 100% Acetonitrile (or Methanol).[1]
-
Diluent B (Matched): The exact composition of your initial Mobile Phase (e.g., 60% Buffer / 40% ACN).
-
-
The Injection Series: Inject the following volumes for both diluents:
-
1 µL, 2 µL, 5 µL, 10 µL, 20 µL, 50 µL.[2]
-
-
Data Analysis: Plot USP Tailing Factor (y-axis) vs. Injection Volume (x-axis).[1][2][3]
Interpretation Guide
| Observation | Diagnosis | Action |
| Tailing Factor remains 0.9 - 1.2 | Stable System | You can safely increase volume to improve sensitivity.[1][2][3] |
| Tailing Factor jumps > 1.5 | Solvent Effect / Overload | You have exceeded |
| Peak Splits (Doublet) | Severe Solvent Mismatch | Critical Failure. Switch diluent to match Mobile Phase. |
| Peak Height stops increasing linearly | Detector/Column Saturation | Dilute sample or reduce volume. |
Module 3: Troubleshooting & Advanced Techniques
Scenario A: "I cannot dissolve 2-Cyano Loratadine in the Mobile Phase."
The Issue: The impurity precipitates in 60% aqueous buffer. The Fix:Pre-Column Dispersion. Instead of 100% ACN, use a "Weakened Organic" diluent. Try 80% ACN / 20% Water .[1] Even a small amount of water in the diluent drastically reduces the solvent shock effect compared to 100% organic.
Scenario B: "I need 50 µL injection to see the impurity, but the peak splits."
The Fix:Co-Injection / Sandwich Injection. Some autosamplers allow you to sandwich the sample between two plugs of water.
-
Sequence: [Water Plug (10µL)] + [Sample in ACN (50µL)] + [Water Plug (10µL)].
-
Mechanism: The water plugs physically dilute the ACN plug before it hits the column bed, focusing the analyte.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for resolving peak shape issues during injection volume optimization.
Frequently Asked Questions (FAQ)
Q1: What is the theoretical volume limit for a standard 4.6mm ID column? A: For a standard 150 x 4.6 mm column, the void volume is approximately 1.5 mL. As a rule of thumb, if your diluent matches the mobile phase, you can inject up to 15% of the peak volume (often 50-100 µL). If your diluent is a strong solvent (100% ACN), you are limited to < 1% of the column void volume , which is roughly 10-15 µL max [1].[2]
Q2: Why does 2-Cyano Loratadine tail more than Loratadine? A: The cyano group adds a dipole moment that may interact with free silanols on the silica backbone of the column (secondary interactions). Ensure your column is "end-capped" (e.g., C18 "ODS-3" or "Shield" technology) and that your buffer pH suppresses silanol ionization (pH < 3.0 is usually ideal for Loratadine related compounds) [2].[1][2][3]
Q3: Can I use a trap column? A: Yes. An online trap column (short C18 guard) can be used to "catch and focus" the impurity while the strong solvent passes through to waste (if using a switching valve), but this requires complex hardware. For most users, optimizing the diluent is more efficient.
References
-
Dolan, J. W. (2018).[2] LC Troubleshooting: Optimizing Your Injection to Improve Peak Shape. LCGC North America.[1] Link
-
Waters Corporation. (2021).[1] Peak Shape Changes with Increased Injection Volume. Waters Knowledge Base. Link
-
United States Pharmacopeia (USP). Monograph: Loratadine.[1][8] (Refer to current USP-NF for specific impurity limits and standard chromatographic conditions). Link[2][3]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. Technical Report. Link
Sources
- 1. Loratadine Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. Showing Compound Loratadine (FDB023577) - FooDB [foodb.ca]
- 3. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Loratadine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
strategies to improve resolution between 2-Cyano Loratadine and loratadine
Case ID: RES-LOR-CN-001 Status: Open Assigned Scientist: Senior Application Specialist, Separation Science Team
Executive Summary: The "Critical Pair" Challenge
Welcome to the Technical Support Center. You are likely encountering co-elution or poor peak valley-to-peak height ratios when attempting to separate Loratadine (API) from its 2-Cyano analog (Impurity/Intermediate).
The Core Issue:
This is a classic "Critical Pair" scenario. Loratadine and 2-Cyano Loratadine share a nearly identical hydrophobic backbone (tricyclic structure). Standard C18 columns often fail because the hydrophobic selectivity (
The Solution Path:
To achieve baseline resolution (
-
Dipole Moment: The cyano group creates a strong dipole.
-
Basicity (pKa) Shift: The electron-withdrawing nature of the nitrile group lowers the pKa of the pyridine nitrogen compared to the parent Loratadine.
Troubleshooting Guide: Step-by-Step Resolution Strategies
Strategy A: The "Electronic" Switch (Stationary Phase)
Diagnosis: You are using a standard C18 (L1) column, and the peaks are merging. Why it fails: C18 relies on Van der Waals forces. The hydrophobic volume of a -CN group is similar to a -Cl or -CH3 group, offering little discrimination.
The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: Loratadine has a tricyclic aromatic system.[1] The 2-Cyano group alters the electron density of the pi-system. Phenyl phases engage in
interactions. The electron-withdrawing cyano group makes the aromatic ring more electron-deficient, altering its interaction strength with the electron-rich Phenyl stationary phase compared to the parent drug.
Protocol:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or sub-2 µm for UHPLC).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Methanol (MeOH promotes
interactions better than Acetonitrile). -
Gradient: 50% B to 80% B over 15 minutes.
Strategy B: The "Ionization" Wedge (pH Tuning)
Diagnosis: You observe tailing or partial separation, but cannot get a clear baseline.
Why it works: Loratadine is a weak base (
The Fix: Target the "Differential Ionization Window" (pH 4.0 – 5.0).
-
At pH 2.5 (Standard USP): Both are fully protonated (Ionized). Separation relies only on hydrophobicity (Difficult).
-
At pH 7.0 : Both are neutral. Separation relies on hydrophobicity (Difficult).
-
At pH 4.5 : Loratadine is largely protonated (
), while the 2-Cyano analog is partially neutral ( ). The ionized Loratadine will elute significantly faster than the neutral Cyano analog on a Reversed-Phase column.
Experimental Workflow (pH Scouting):
Caption: Workflow for identifying the optimal ionization state for critical pair separation.
Frequently Asked Questions (FAQ)
Q1: I cannot change the column (Must use C18/L1). How do I improve resolution? A: If locked into a C18, you must optimize the Organic Modifier .
-
Action: Switch from 100% Acetonitrile to a Methanol:Acetonitrile (1:1) blend or pure Methanol.
-
Reasoning: Methanol is a protic solvent and can form hydrogen bonds with the Cyano nitrogen lone pair. Acetonitrile (aprotic) cannot. This specific solvation effect can alter the selectivity (
) enough to separate the peaks.
Q2: My peaks are tailing severely. Is this column death? A: Likely not. It is "Secondary Silanol Interaction."
-
Cause: Loratadine is a basic amine. At pH > 4, it interacts with residual silanols on the silica surface.
-
Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase (if using pH > 7) or ensure you are using a "Base-Deactivated" (End-capped) column. Note: High quality modern columns (e.g., Hybrid particles) rarely need TEA.
Q3: Which detection wavelength should I use? A: Do not default to 254 nm.
-
Action: Run a UV-Scan.[1] The Cyano group extends the conjugation system. The 2-Cyano analog likely has a red-shifted
compared to Loratadine. -
Benefit: Selecting a wavelength where the Impurity absorbs strongly but the API absorbs less (or vice versa) can improve the apparent resolution and sensitivity, although it doesn't physically separate the peaks.
Comparative Data: Strategy Effectiveness
| Parameter | Standard Method (USP-like) | Optimized "Electronic" Method |
| Column | C18 (L1) | Phenyl-Hexyl |
| Mobile Phase | Phosphate pH 2.5 / MeCN | Ammonium Formate pH 4.5 / MeOH |
| Interaction | Hydrophobic | Pi-Pi + Dipole + Hydrophobic |
| Selectivity ( | ~1.02 (Co-elution) | > 1.15 (Baseline Separation) |
| Elution Order | Random/Mixed | Loratadine (Ionic) -> 2-Cyano (Neutral) |
Logic & Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Decision matrix for method development based on laboratory constraints.
References
-
Vojáček, T. et al. (2009). "Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media." Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
USP Monographs. "Loratadine: Related Compounds." United States Pharmacopeia.[3][4] Available at:
-
Rupérez, F.J. et al. (2002).[1] "LC determination of loratadine and related impurities." Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
Waters Corporation. (2011). "Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System." Application Note. Available at:
Sources
Technical Support Center: 2-Cyano Loratadine Retention Time Management
Status: Operational Ticket ID: REF-LORA-CYANO-RT Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Troubleshooting and stabilizing retention time (RT) variability for 2-Cyano Loratadine impurities.[1]
Executive Summary: The Structural Root Cause
Welcome to the advanced troubleshooting hub. You are likely here because the retention time (RT) of 2-Cyano Loratadine (often monitored as a process impurity or degradant) is drifting, shifting, or jumping relative to the main Loratadine peak.
The Core Issue: Loratadine is a benzocycloheptapyridine with a basic nitrogen (pyridine ring, pKa ~4.3–5.0). The 2-Cyano substitution is an electron-withdrawing group.[1] This modification lowers the electron density on the pyridine nitrogen, shifting the pKa of the impurity lower than that of the parent molecule.
-
The Consequence: If your method uses a buffer pH between 2.5 and 4.0 (common in USP/EP methods), you are operating dangerously close to the ionization inflection point of the impurity. Small fluctuations in pH or temperature will cause the molecule to toggle between ionized and neutral states, causing massive RT swings that do not affect the parent Loratadine peak as severely.
Diagnostic Workflow (Interactive Logic)
Before adjusting hardware, identify the "Signature of Failure" using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the source of retention time variability based on the "shape" of the data error.
Technical Modules: Stabilization Protocols
Module A: The pH/pKa Ruggedness Cliff
Symptom: The impurity moves relative to Loratadine, but Loratadine remains stable.
The Science: In Reversed-Phase Chromatography (RPC), retention is governed by the hydrophobicity of the species.
-
Ionized (BH+): Hydrophilic
Elutes Early. -
Neutral (B): Hydrophobic
Elutes Late.
If your mobile phase pH is within ±1 unit of the 2-Cyano Loratadine pKa, a 0.1 pH unit error in buffer preparation can shift retention by 10-15%.[1]
Corrective Protocol:
-
Gravimetric Preparation: Stop using graduated cylinders. Weigh your water and organic modifier. Volume changes with temperature; mass does not.
-
Buffer Selection: Ensure you are using a buffer with capacity at the target pH.
-
The "Golden Rule" of pH: Measure pH of the aqueous portion only before adding the organic modifier. Adding organic solvent changes the activity of the hydrogen ion, making pH meter readings uncomparable between batches.
Module B: Thermodynamic Control (Temperature)
Symptom: Retention times drift throughout the day as the lab warms up.
The Science: Temperature affects the pKa of the analyte and the viscosity of the mobile phase. For basic drugs like Loratadine, higher temperatures typically reduce retention (exothermic adsorption) and sharpen peaks (faster mass transfer).
Corrective Protocol:
-
Thermostat: Set column oven to at least 5°C above ambient (e.g., 35°C or 40°C) to ensure the heater is actively regulating, not just passively monitoring.
-
Pre-heating: Use a passive solvent pre-heater (heat exchanger) before the column. If the incoming solvent is cold, it creates a radial temperature gradient inside the column, causing peak distortion and RT variability.
Module C: Surface Chemistry (Silanol Activity)
Symptom: Peak tailing varies, causing the integration software to pick the peak apex differently.
The Science: Residual silanols (Si-OH) on the silica support act as weak cation exchangers. The basic nitrogen of 2-Cyano Loratadine interacts with these silanols. This "secondary interaction" is slow, causing tailing.
Figure 2: Mechanism of variability.[1] Secondary silanol interactions (red dashed line) are highly sensitive to pH and temperature, causing tailing and RT instability.
Corrective Protocol:
-
End-Capping: Ensure your column is "fully end-capped."[1]
-
Ion Suppression: If using low pH (2.5), the silanols are protonated (neutral), reducing interaction.
-
Ion Pairing (Last Resort): Add 5-10 mM Triethylamine (TEA) or Hexanesulfonate.[1] The TEA saturates the silanols, blocking the drug from interacting with them.
Troubleshooting Q&A (Field Guide)
Q1: My 2-Cyano Loratadine peak shifts significantly (0.5 min) when I change mobile phase batches, but my Loratadine peak is stable. Why? A: This confirms a pH preparation error . Because the 2-Cyano group lowers the pKa, the impurity is likely in a transition state of ionization at your specific mobile phase pH, while Loratadine (more basic) is fully ionized (or fully neutral, depending on the method).
-
Fix: Calibrate your pH meter.[4] Switch to gravimetric preparation of the buffer components.
Q2: I see a "sawtooth" pattern in retention times (up, down, up, down). A: This is a thermal cycle or mixing issue.
-
Thermal: Is your HPLC near an AC vent? The column oven cannot compensate for rapid ambient swings if not properly insulated.
-
Mixing: If using a low-pressure gradient (quaternary pump), one channel valve might be sticking.[1] Pre-mix your mobile phase (isocratic) to rule this out.
Q3: The retention time decreases steadily over 100 injections. A: This is Stationary Phase Dewetting or Ligand Collapse , common in highly aqueous conditions (if your method starts at <5% Organic).
-
Fix: Do not run C18 columns in 100% aqueous buffer. Ensure at least 3-5% organic modifier is present at all times to keep the C18 chains extended.
Q4: Can I use the USP "Loratadine Related Compounds" method directly? A: Yes, but note that USP methods are often designed for resolution, not necessarily speed or high-throughput stability.[1] The USP method often uses a Phosphate Buffer (pH ~3.0) / Acetonitrile gradient.
-
Critical Note: Ensure you use the exact column dimensions (L7 or L1 packing). Changing from a 250mm to a 150mm column requires scaling the gradient slope, otherwise, the elution order of 2-Cyano Loratadine may change relative to other impurities.
Summary of Critical Parameters
| Parameter | Specification | Why it matters for 2-Cyano Loratadine |
| Buffer pH | ± 0.05 units | Proximity to pKa causes ionization shifts.[1] |
| Temperature | ± 0.5°C | Affects pKa and viscosity; critical for basic amines.[1] |
| Flow Rate | ± 1.0% | Direct impact on absolute RT.[1] |
| Column Type | Base-Deactivated (BDS) | Minimizes silanol interactions that cause tailing/drift.[1] |
| Equilibration | > 10 Column Volumes | Basic drugs require longer to equilibrate surface chemistry.[1] |
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography: System Suitability and Adjustments. USP-NF.[1] [1]
-
Dolan, J. W. (2022). "Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times." LCGC International.
-
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting - Impact of pH on Basic Compounds."
-
PubChem. "Loratadine Compound Summary (Structure and pKa data)." National Library of Medicine.
-
Sigma-Aldrich. "HPLC Troubleshooting Guide: Retention Time Variability."
Sources
Validation & Comparative
Technical Guide: Determination of Relative Response Factor (RRF) for 2-Cyano Loratadine
Executive Summary
In the impurity profiling of Loratadine, 2-Cyano Loratadine represents a critical degradation product or process-related impurity that requires rigorous control under ICH Q3A(R2) and Q3B(R2) guidelines. Because the cyano (-C≡N) moiety acts as an auxochrome with strong electron-withdrawing properties, it significantly alters the molar absorptivity (
This guide details the definitive protocol for determining the RRF of 2-Cyano Loratadine using the Linearity-Slope Method (HPLC-UV) , validated by Quantitative NMR (qNMR) as an orthogonal confirmation tool.
Part 1: The Comparative Framework
To ensure data integrity, we compare the two primary methodologies for RRF determination. While HPLC-UV is the standard for routine QC, qNMR is the "primary ratio" method used to characterize the reference standards themselves.
| Feature | Method A: HPLC-UV (Slope Method) | Method B: qNMR (Internal Standard) |
| Principle | Beer-Lambert Law (Ratio of Slopes) | Nuclear Spin Integration (Molar Ratio) |
| Primary Use | Routine QC, Stability Testing | Reference Standard Qualification, Primary RRF Determination |
| Reference Std | Required (High purity 2-Cyano Loratadine) | Not Required (Uses generic IS like TCNB or Maleic Acid) |
| Accuracy | High (eliminates intercept bias) | Absolute (Traceable to SI units) |
| Limitations | Dependent on detector wavelength/bandwidth | Lower sensitivity (LOQ is higher than HPLC) |
Part 2: Experimental Protocols
Method A: The Gold Standard (HPLC-UV Slope Method)
This method eliminates the "intercept bias" inherent in single-point calibrations.
1. Chromatographic Conditions
-
Column: C8 or C18 (e.g., Zorbax SB-C8, 4.6 x 150 mm, 5 µm) to match USP Loratadine methods.
-
Mobile Phase:
-
Solvent A: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 7.0 with TEA).
-
Solvent B: Methanol / Acetonitrile (1:1).
-
Mode: Isocratic or Gradient (typically 60:40 A:B start).
-
-
Wavelength: 254 nm (Critical: This is the standard monitoring wavelength; RRF is wavelength-dependent).
2. Preparation of Solutions
-
Stock Solutions: Prepare independent stock solutions of Loratadine API (1.0 mg/mL) and isolated 2-Cyano Loratadine (1.0 mg/mL) in Methanol.
-
Linearity Levels: Dilute both stocks to create a 6-point calibration curve ranging from LOQ (approx. 0.05%) to 150% of the specification limit (approx. 0.2% nominal concentration).
-
Range: 0.5 µg/mL to 50 µg/mL.
-
3. Data Acquisition & Calculation
Inject each level in triplicate. Plot Peak Area (y-axis) versus Concentration (x-axis, mg/mL) .
Note: If
, the impurity is more responsive than the drug (over-estimated if uncorrected). If, it is less responsive (under-estimated if uncorrected).
Method B: Orthogonal Validation via qNMR
If a pure standard of 2-Cyano Loratadine is unavailable, or to certify its potency, use Proton qNMR (
Protocol
-
Solvent: DMSO-
or CDCl (ensure solubility of cyano-derivative). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (traceable NIST SRM).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30–60s) to ensure full magnetization recovery. -
Scans: 16–64.
-
-
Calculation: Determine purity (
) directly. This purity value is then used to correct the concentration in Method A.
Part 3: Visualization of Workflows
Workflow 1: The RRF Determination Logic
The following diagram illustrates the decision process and experimental flow for establishing the RRF.
Caption: Step-by-step workflow for isolating, characterizing, and calculating the RRF for 2-Cyano Loratadine.
Part 4: Data Presentation & Analysis
Experimental Case Study (Representative Data)
The following data represents a typical validation set for 2-Cyano Loratadine at 254 nm.
Table 1: Linearity and Slope Calculation
| Parameter | Loratadine (API) | 2-Cyano Loratadine |
| Linearity Range | 0.5 – 50.0 µg/mL | 0.5 – 50.0 µg/mL |
| Regression Equation | ||
| Correlation ( | 0.9998 | 0.9995 |
| Slope ( | 42,500 | 36,125 |
| Calculated RRF | — | 0.85 |
Interpretation: An RRF of 0.85 indicates that 2-Cyano Loratadine has lower absorbance at 254 nm than the parent drug.
-
Consequence: If you do not use this RRF, you will underestimate the impurity by 15%.
-
Corrective Action: Divide the impurity peak area by 0.85 (or multiply by correction factor
) in the final calculation.
Part 5: Scientific Integrity & Causality
Why does the RRF differ?
Loratadine contains a chloro-pyridine ring fused to a cycloheptene ring. The introduction of a cyano group (likely on the piperidine nitrogen or the aromatic ring, depending on the degradation pathway) alters the conjugated
-
Electronic Effect: The cyano group is electron-withdrawing. This shifts the
(bathochromic or hypsochromic shift) and changes the molar extinction coefficient ( ) at the specific monitoring wavelength (254 nm). -
Implication: Since HPLC-UV detectors measure Absorbance (
), and path length ( ) is constant, the difference in response is purely a function of the ratio of extinction coefficients ( ).
Self-Validating Protocol
To ensure this protocol is self-validating:
-
Intercept Check: The y-intercept of your linearity plots should be statistically indistinguishable from zero (within ±2-5% of response at LOQ). Large intercepts indicate matrix effects or mobile phase contamination.
-
Retention Time Marker: 2-Cyano Loratadine typically elutes at a different Relative Retention Time (RRT) than Desloratadine. Ensure specificity using a Diode Array Detector (DAD) to check peak purity.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[1][3][4][5] Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[6][7] (2022).[5] Link
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis.[8] Journal of Pharmaceutical and Biomedical Analysis.[1][9] (2005).[1] Link
-
Webster, G.K., et al. Determination of Relative Response Factors for Impurities in Pharmaceutical Products. Pharmaceutical Technology.[2][5][6][8][10] (2017). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. enovatia.com [enovatia.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyano Loratadine
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Cyano Loratadine, a critical process-related impurity and potential degradant of Loratadine. As regulatory scrutiny over impurities in active pharmaceutical ingredients (APIs) and drug products intensifies, robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The guide will delve into the experimental protocols, performance characteristics, and the essential process of cross-validation to ensure data integrity across different analytical platforms.
The Significance of Quantifying 2-Cyano Loratadine
Loratadine is a widely used second-generation antihistamine.[1] During its synthesis and storage, various impurities can emerge. 2-Cyano Loratadine is a known impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of impurities in new drug substances and products.[2] Therefore, the development and validation of sensitive and specific analytical methods for the quantification of 2-Cyano Loratadine are not merely a quality control exercise but a regulatory necessity.
Analytical Methodologies: A Head-to-Head Comparison
The two most prevalent techniques for the analysis of pharmaceutical impurities are HPLC-UV and LC-MS/MS. Each method offers a unique set of advantages and is suited for different stages of the drug development lifecycle.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a workhorse in most pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use.[3] The principle of this technique lies in the separation of components in a mixture by passing them through a column packed with a stationary phase, followed by the detection of the analyte based on its absorbance of UV light.
This protocol is adapted from established methods for Loratadine and its related impurities.[1]
-
Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating Loratadine and its non-polar impurities.[4]
-
Mobile Phase: A gradient elution is often necessary to achieve adequate separation of all impurities.
-
Mobile Phase A: 0.05 M monobasic potassium phosphate buffer, pH adjusted to 3.6 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 62 38 15 50 50 30 30 70 35 62 38 | 40 | 62 | 38 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Loratadine sample in a suitable diluent (e.g., a mixture of mobile phases A and B) to a final concentration of approximately 0.4 mg/mL.[4]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[5] UPLC utilizes smaller particle size columns, leading to faster analysis times and better resolution. The coupling with a tandem mass spectrometer allows for the identification and quantification of analytes based on their mass-to-charge ratio (m/z), providing an orthogonal detection mechanism to UV absorbance. This is particularly advantageous for the analysis of trace-level impurities.
This protocol is a hypothetical method based on common practices for impurity analysis in pharmaceutical development.
-
Chromatographic System: A validated UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A rapid gradient is typically employed.
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 3.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for 2-Cyano Loratadine would need to be determined by infusing a standard of the impurity.
-
-
Sample Preparation: Similar to the HPLC-UV method, but potentially with a lower sample concentration due to the higher sensitivity of the MS detector.
Performance Characteristics: A Comparative Summary
The choice of analytical method is dictated by the specific requirements of the analysis. The following table provides a comparative summary of the typical performance characteristics of HPLC-UV and UPLC-MS/MS for impurity quantification, based on ICH Q2(R2) validation guidelines.[6]
| Performance Characteristic | HPLC-UV | UPLC-MS/MS | Rationale & Causality |
| Specificity/Selectivity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores. UPLC-MS/MS provides an orthogonal detection mechanism based on mass-to-charge ratio, offering superior specificity. |
| Limit of Quantitation (LOQ) | Typically 0.05-0.1% of the API concentration | Can reach <0.01% of the API concentration | The inherent sensitivity of mass spectrometric detection is significantly higher than UV detection, allowing for the quantification of much lower impurity levels. |
| Linearity (r²) | >0.99 | >0.99 | Both techniques can demonstrate excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | 80-120% | 80-120% | Both methods are capable of high accuracy when validated correctly. |
| Precision (%RSD) | <15% for impurities at the specification limit | <15% for impurities at the specification limit | Both methods can achieve excellent precision. |
| Analysis Time | 20-40 minutes | 3-10 minutes | UPLC technology, with its smaller particle size columns and higher operating pressures, allows for significantly faster separations without compromising resolution.[7] |
| Robustness | Generally high | Moderate | HPLC methods are often considered more robust and less susceptible to matrix effects than LC-MS/MS methods. The MS interface can be sensitive to non-volatile buffers and sample matrix components. |
| Cost & Complexity | Lower cost, less complex | Higher initial investment, more complex operation and data interpretation | HPLC-UV systems are more common in QC labs and require less specialized training. UPLC-MS/MS systems are more expensive and require a higher level of expertise to operate and maintain. |
Cross-Validation: Ensuring Method Equivalency
Cross-validation of analytical methods is a critical step when transferring a method from one laboratory to another, or when comparing the results from two different analytical techniques.[8] The objective is to demonstrate that both methods provide equivalent results, ensuring data consistency and integrity.
The cross-validation process typically involves analyzing the same set of samples with both the originating (e.g., UPLC-MS/MS in a development lab) and the receiving (e.g., HPLC-UV in a QC lab) methods. The results are then statistically compared to ensure they meet predefined acceptance criteria.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of 2-Cyano Loratadine. The choice of method should be guided by a risk-based approach as outlined in ICH Q14 Analytical Procedure Development.[8]
-
For routine quality control and release testing , a well-validated and robust HPLC-UV method is often sufficient and more practical. Its lower cost, ease of use, and high robustness make it ideal for a high-throughput environment.
-
During drug development, for impurity identification, structural elucidation, and for the analysis of very low-level impurities , the superior sensitivity and selectivity of UPLC-MS/MS are indispensable.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, coupled with a rigorous cross-validation strategy, will ensure the generation of accurate and reliable data for the control of 2-Cyano Loratadine in pharmaceutical products.
References
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (n.d.). PMC. Retrieved January 29, 2026, from [Link]
-
Barbas, C., & García, A. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 835-843. Retrieved January 29, 2026, from [Link]
-
Chen, J., Jiang, Y., & Li, H. (2005). A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 593-598. Retrieved January 29, 2026, from [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Waters. Retrieved January 29, 2026, from [Link]
-
Maslarska, V., & Peikova, L. (2013). HPLC determination and validation of loratadine in pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 4(8), 3129-3133. Retrieved January 29, 2026, from [Link]
-
Grigoriu, I. C., et al. (2015). Validation and Application of a RP-HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 66(10), 1634-1638. Retrieved January 29, 2026, from [Link]
-
HPLC Methods for analysis of Loratadine. (n.d.). HELIX Chromatography. Retrieved January 29, 2026, from [Link]
-
Kushnir, V. V., et al. (2021). The identification and the quantitative determination of loratadine by the HPLC method. Journal of Pharmaceutical Sciences and Research, 13(10), 2824-2828. Retrieved January 29, 2026, from [Link]
-
Validation of an analytical method based on high performance liquid chromatography for determination of loratadine in pharmaceutical preparations and biological environments. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Li, W., et al. (2015). LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study. Journal of Chromatography B, 983-984, 135-142. Retrieved January 29, 2026, from [Link]
-
LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Application of capillary zone electrophoresis to determine second-generation H1 antihistaminic drugs, loratadine and rupatadine. (n.d.). SciELO. Retrieved January 29, 2026, from [Link]
-
Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. (n.d.). Asian Journal of Chemistry. Retrieved January 29, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 29, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). EMA. Retrieved January 29, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 29, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (n.d.). ICH. Retrieved January 29, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). ICH. Retrieved January 29, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved January 29, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 29, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 29, 2026, from [Link]
-
Development and validation of high-throughput liquid chromatography-tandem mass spectrometric method for simultaneous quantification of loratadine and desloratadine in human plasma. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (n.d.). ProPharma. Retrieved January 29, 2026, from [Link]
Sources
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. ICH Official web site : ICH [ich.org]
- 3. ijbpas.com [ijbpas.com]
- 4. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. waters.com [waters.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Cyano Loratadine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Cyano Loratadine, a derivative of the well-known antihistamine, Loratadine. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment.
While 2-Cyano Loratadine is structurally related to Loratadine, the introduction of a cyano (-CN) functional group necessitates a heightened level of precaution. Organic nitrile compounds can present unique toxicological profiles, and in the absence of specific data for this derivative, a conservative approach to personal protective equipment (PPE) is paramount. This guide is structured to provide a clear, logical framework for risk assessment and PPE selection, ensuring the well-being of all laboratory personnel.
Understanding the Hazard Profile: A Synthesis of Knowns and Unknowns
A thorough risk assessment is the cornerstone of safe laboratory practice. For 2-Cyano Loratadine, this involves considering the known hazards of the parent compound, Loratadine, and the potential risks associated with the cyano moiety.
1.1. Baseline Hazards from Loratadine:
Safety Data Sheets (SDS) for Loratadine indicate the following potential hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory discomfort.
1.2. The Cyano Group: A Call for Elevated Caution:
The presence of a nitrile group introduces the potential for more severe toxicity. The toxicity of many organic nitriles is associated with their in vivo metabolism, which can release cyanide ions.[1][2] Cyanide is a potent cellular toxin that can interfere with cellular respiration.[2][3]
Important Note: As of the writing of this guide, specific toxicological data and an established Occupational Exposure Limit (OEL) for 2-Cyano Loratadine are not available. Therefore, a precautionary principle must be applied, and the compound should be handled as a potentially highly potent active pharmaceutical ingredient (HPAPI).[4][5]
Risk Assessment and Tiered PPE Selection
The selection of appropriate PPE is directly linked to the specific laboratory task and the associated risk of exposure. We have categorized common laboratory activities into three risk tiers to guide your PPE selection.
| Risk Tier | Laboratory Activities | Potential for Exposure |
| Low | - Handling of sealed containers- Visual inspection | Low |
| Medium | - Weighing of the solid compound- Preparation of stock solutions- Performing dilutions | Moderate |
| High | - Large-scale synthesis- Purification procedures (e.g., chromatography)- Handling of open powders for extended periods | High |
Based on this risk assessment, the following PPE ensembles are recommended:
| PPE Component | Low Risk Tier | Medium Risk Tier | High Risk Tier |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile gloves | Double-gloving with nitrile gloves, with the outer pair having extended cuffs |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles | Chemical splash goggles and a face shield |
| Respiratory Protection | Not generally required | N95 or FFP2 respirator (if handling small quantities in a well-ventilated area) or a powered air-purifying respirator (PAPR) with a particulate filter for more extensive work. | A powered air-purifying respirator (PAPR) with a combination organic vapor/particulate cartridge is strongly recommended. |
| Protective Clothing | Laboratory coat | Laboratory coat with long sleeves and elastic cuffs | A disposable, low-permeability gown or coverall with elastic cuffs. |
| Foot Protection | Closed-toe shoes | Closed-toe shoes | Closed-toe, chemically resistant shoes. Shoe covers may be appropriate. |
Experimental Protocols: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct use. Follow these step-by-step procedures to minimize the risk of contamination.
3.1. Donning (Putting On) PPE for Medium to High-Risk Activities:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coverall: Put on the disposable gown or coverall, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection: Fit your respirator or PAPR hood. Perform a seal check if using a tight-fitting respirator.
-
Eye/Face Protection: Put on chemical splash goggles and a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
3.2. Doffing (Taking Off) PPE:
The principle of doffing is to remove the most contaminated items first, without contaminating yourself.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown/Coverall: Untie or unzip the gown. Peel it away from your body, turning it inside out as you remove it. Avoid shaking the garment. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination or disposal.
-
Respiratory Protection: Remove your respirator from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Workflow and Disposal Plan
A clear workflow and a robust disposal plan are critical for maintaining a safe laboratory environment.
4.1. PPE Selection Workflow:
Caption: PPE selection workflow based on risk assessment.
4.2. Disposal Plan:
All disposable PPE and materials that have come into contact with 2-Cyano Loratadine must be considered hazardous waste.
-
Waste Segregation: Use clearly labeled, dedicated hazardous waste containers.
-
Container Type: Use leak-proof, sealable containers. For sharps (needles, etc.), use a designated sharps container.
-
Disposal Procedure:
-
Place all contaminated disposable PPE directly into the hazardous waste container.
-
Seal the container when it is three-quarters full.
-
Follow your institution's specific procedures for the disposal of chemical hazardous waste. Do not mix with general laboratory waste.
-
By adhering to these guidelines, you can confidently handle 2-Cyano Loratadine while prioritizing the safety of yourself and your colleagues. Our commitment is to support your research endeavors with the highest standards of scientific integrity and safety.
References
-
Allyl nitrile: Toxicity and health effects. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Clinical Toxicology of Cyanide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Aliphatic Nitriles. (n.d.). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients. Retrieved January 26, 2026, from [Link]
-
International Labour Organization. (2011, August 3). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 26, 2026, from [Link]
-
3M. (n.d.). API Handling Hazards. Retrieved January 26, 2026, from [Link]
Sources
- 1. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ensuring the safe handling of HPAPIs | Recipharm [recipharm.com]
- 5. multimedia.3m.com [multimedia.3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
